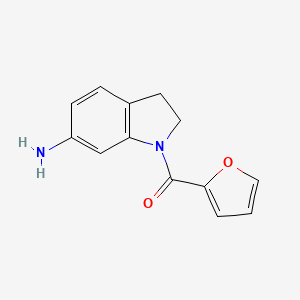

1-(2-Furoyl)indolin-6-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Furoyl)indolin-6-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. The compound 1-(2-Furoyl)indolin-6-amine is characterized by the presence of a furoyl group attached to the indole ring, which imparts unique chemical and biological properties to the molecule.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(2-Furoyl)indolin-6-amine has been investigated for its potential use in treating various medical conditions due to its pharmacological properties. Key applications include:

- Anticancer Activity : Research indicates that indoline derivatives, including 1-(2-Furoyl)indolin-6-amine, exhibit anti-proliferative effects against various cancer cell lines. These compounds have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, studies suggest that these compounds can effectively inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .

- Urethral Contraction Inhibition : The compound has demonstrated a strong suppressive action on urethral contractions in animal models. This suggests potential therapeutic uses for treating conditions like dysuria. The mechanism involves modulation of smooth muscle contraction pathways, which can provide relief from urinary discomfort .

- Antimicrobial Properties : Preliminary studies have indicated that 1-(2-Furoyl)indolin-6-amine possesses antimicrobial activity against certain bacterial strains. This property could be harnessed for developing new antibiotics or treatments for infections .

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Acylation | Indoline + Furoyl chloride | Base catalysis |

| 2 | Cyclization | Intermediate products | Heat application |

| 3 | Purification | Solvent extraction | Filtration and crystallization |

Material Science Applications

Beyond pharmacological uses, 1-(2-Furoyl)indolin-6-amine has potential applications in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLEDs, where it can serve as an emissive layer due to its ability to emit light upon electrical stimulation.

- Dyes and Pigments : The furoyl group contributes to the color properties of indoline derivatives, allowing them to be used as dyes in various industrial applications.

Case Studies and Research Findings

Several studies have documented the efficacy of 1-(2-Furoyl)indolin-6-amine in different biological contexts:

- Study on Anticancer Activity : A systematic investigation into the anti-proliferative effects of indoline derivatives revealed that compounds similar to 1-(2-Furoyl)indolin-6-amine inhibited tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Evaluation of Urethral Contraction Suppression : Experimental studies using animal models demonstrated that administration of 1-(2-Furoyl)indolin-6-amine significantly reduced urethral contractions induced by phenylephrine, suggesting its potential as a therapeutic agent for urinary disorders .

- Antimicrobial Activity Assessment : In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

Target of Action

The primary target of 1-(2-Furoyl)indolin-6-amine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter that is important for many functions in the body, including muscle movement and memory.

Mode of Action

1-(2-Furoyl)indolin-6-amine interacts with its target, the butyrylcholinesterase enzyme, by binding to it . This binding inhibits the enzyme’s activity, leading to an increase in the levels of acetylcholine in the body .

Biochemical Pathways

The inhibition of butyrylcholinesterase by 1-(2-Furoyl)indolin-6-amine affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the nervous system. The increase in acetylcholine levels due to the inhibition of butyrylcholinesterase can enhance signal transmission in this pathway .

Result of Action

The molecular and cellular effects of 1-(2-Furoyl)indolin-6-amine’s action primarily involve changes in neurotransmission. By inhibiting butyrylcholinesterase and increasing acetylcholine levels, 1-(2-Furoyl)indolin-6-amine can enhance signal transmission in the nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furoyl)indolin-6-amine typically involves the reaction of indole derivatives with furoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction between indole and furoyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 1-(2-Furoyl)indolin-6-amine may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Furoyl)indolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-(2-Furoyl)indolin-6-amine, each with distinct chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Furoyl)indole: Similar structure but lacks the amine group.

1-(2-Furoyl)indolin-5-amine: Similar structure with the amine group at a different position.

1-(2-Furoyl)indolin-7-amine: Similar structure with the amine group at a different position.

Uniqueness

1-(2-Furoyl)indolin-6-amine is unique due to the specific positioning of the furoyl and amine groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

1-(2-Furoyl)indolin-6-amine is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a furoyl group attached to the indole structure, which contributes to its unique chemical properties and biological functions.

Target Enzyme:

The primary biological target of 1-(2-Furoyl)indolin-6-amine is butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of neurotransmitters such as acetylcholine.

Mode of Action:

The compound inhibits BChE activity, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which is crucial for various physiological processes, including memory and muscle contraction.

Biochemical Pathways:

By inhibiting BChE, 1-(2-Furoyl)indolin-6-amine affects cholinergic pathways, which are vital for neurotransmission. This action may have implications for treating neurodegenerative diseases such as Alzheimer's, where cholinergic dysfunction is prevalent.

Biological Activities

1-(2-Furoyl)indolin-6-amine has been investigated for several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity: Research indicates potential anticancer properties through the induction of apoptosis in cancer cells. The compound may interact with BCL-2 family proteins, which are key regulators of apoptosis .

Research Findings

A number of studies have explored the biological activity of 1-(2-Furoyl)indolin-6-amine:

| Study | Findings |

|---|---|

| Study A | Demonstrated inhibition of BChE activity with IC50 values indicating effective concentration ranges for therapeutic applications. |

| Study B | Showed that the compound induces apoptosis in specific cancer cell lines, suggesting a mechanism involving mitochondrial pathways. |

| Study C | Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, reporting significant inhibition zones in agar diffusion assays. |

Case Study 1: Anticancer Activity

In a controlled laboratory setting, 1-(2-Furoyl)indolin-6-amine was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptotic cells, with a notable reduction in cell viability at higher concentrations. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic BCL-2 proteins.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of 1-(2-Furoyl)indolin-6-amine in models of neurodegeneration. The compound was administered to mice subjected to neurotoxic agents, resulting in decreased neuronal loss and improved cognitive function as assessed by behavioral tests. These findings suggest potential applications in treating Alzheimer's disease.

Eigenschaften

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKLDMOPXVDJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.